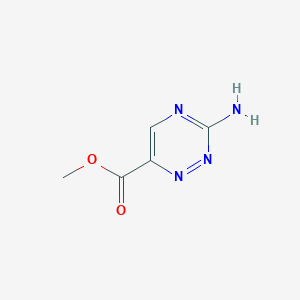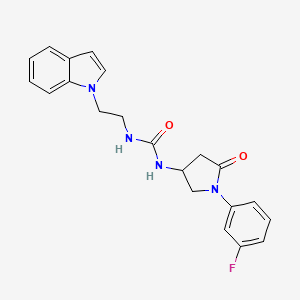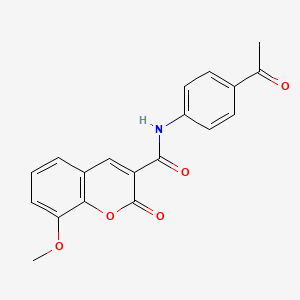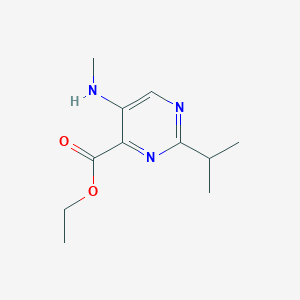
Methyl 3-amino-1,2,4-triazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-1,2,4-triazine-6-carboxylate: is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group at the third position and a carboxylate ester group at the sixth position of the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Methyl 3-amino-1,2,4-triazine-6-carboxylate is a potent and subtype-selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK) . PDK is an enzyme that plays a crucial role in the regulation of glucose metabolism and energy production in cells.
Mode of Action
The compound interacts with PDK, inhibiting its activity. This inhibition affects the enzyme’s ability to phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), an essential component in the metabolic pathway that converts glucose into energy. As a result, the activity of PDC is increased, enhancing the conversion of glucose into energy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is glucose metabolism. By inhibiting PDK, the compound increases the activity of PDC, promoting the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, a key molecule in the Krebs cycle (also known as the tricarboxylic acid cycle or TCA cycle). This shift in metabolism enhances the cell’s ability to produce energy from glucose .
Result of Action
The inhibition of PDK by this compound results in an increase in the activity of PDC, promoting the conversion of glucose into energy. This shift in metabolism can have various effects at the molecular and cellular levels, potentially influencing cell growth, proliferation, and survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability could be affected by factors such as pH, temperature, and the presence of other molecules. Additionally, the compound’s action may also be influenced by the specific cellular environment, including the presence of other enzymes, the state of cellular energy metabolism, and the overall health and status of the cell .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can be involved in various biochemical reactions
Cellular Effects
Some studies suggest that derivatives of 3-Amino-1,2,4-Triazine have shown significant antitumor activity against pancreatic ductal adenocarcinoma . This indicates that Methyl 3-amino-1,2,4-triazine-6-carboxylate may have potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 3-Amino-1,2,4-Triazine derivatives can inhibit PDK1, a serine/threonine kinase that is directly involved in altered cancer cell metabolism . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1,2,4-triazine-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with methyl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-amino-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as morpholine.
Cycloaddition Reactions: The triazine ring can undergo cycloaddition reactions with dienophiles, leading to the formation of new heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium carbonate is commonly used as a base in substitution reactions.
Cycloaddition: Cycloaddition reactions often require specific catalysts and are conducted under controlled temperature and pressure conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be obtained.
Cycloaddition Products: New heterocyclic compounds with potential biological activity are formed through cycloaddition reactions.
Aplicaciones Científicas De Investigación
Methyl 3-amino-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use in developing new pharmaceuticals with potential therapeutic benefits.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Comparación Con Compuestos Similares
Methyl 3-amino-1,2,4-triazine-6-carboxylate can be compared with other similar compounds in the triazine family:
Methyl 1,2,3-triazine-4-carboxylate: This compound has a different substitution pattern on the triazine ring and exhibits distinct chemical properties.
Methyl 3-amino-4-methylthiophene-2-carboxylate: This compound contains a thiophene ring instead of a triazine ring, leading to different reactivity and applications.
Uniqueness: The presence of both an amino group and a carboxylate ester group on the triazine ring makes this compound unique. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis.
Propiedades
IUPAC Name |
methyl 3-amino-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3,(H2,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKZSSKTWTNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)
![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)
![4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2966891.png)

![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)

![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)
![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)
![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)

![[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2966902.png)

![(2Z)-2-{[(1,2,3-thiadiazol-4-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2966906.png)

